

Physicochemical Profiling of CAS 52427-09-5: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

Cat. No.: B8066175

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Executive Summary

CAS Number: 52427-09-5 Chemical Name: **2-(2-Hydroxy-5-nitrophenoxy)acetic acid**

Synonyms: (2-Hydroxy-5-nitrophenoxy)acetic acid; 4-Nitrocatechol-2-O-carboxymethyl ether

Molecular Formula: C

H

NO

Molecular Weight: 213.14 g/mol [3]

CAS 52427-09-5 is a regio-defined ether derivative of 4-nitrocatechol. Unlike its more common isomer (where alkylation occurs at the para-hydroxyl group), this compound features the carboxymethyl group at the meta-position relative to the nitro moiety.[2] This specific substitution pattern makes it a critical intermediate for synthesizing fused heterocyclic systems, such as 1,4-benzodioxan-2-ones and benzoxazinones, which are privileged scaffolds in kinase inhibitors and anti-inflammatory drug discovery.[2]

Structural Characterization & Stereochemistry[2]

Molecular Architecture

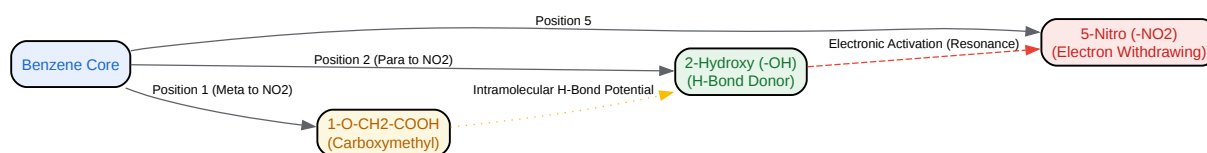
The molecule consists of a benzene core substituted with three distinct functional groups, creating a "push-pull" electronic system:

- Nitro Group (-NO₂) at C5: A strong electron-withdrawing group (EWG) that deactivates the ring and increases the acidity of the phenolic proton.[2]
- Hydroxyl Group (-OH) at C2: A hydrogen bond donor/acceptor.[2] Its position para to the nitro group significantly enhances its acidity (lowering pK_a).[2]
- Carboxymethoxy Group (-OCH₂COOH) at C1: An ether-linked acetic acid moiety.[2] The ether oxygen acts as a weak electron donor by resonance, while the carboxylic acid provides a second ionization center.[2]

Regiochemistry & Synthesis Logic

Synthesizing CAS 52427-09-5 requires overcoming standard reactivity trends. In 4-nitrocatechol, the hydroxyl group para to the nitro group is more acidic (pK_a ~7.[2]2) than the meta-hydroxyl (pK_a ~9.0).[2] Direct alkylation typically yields the para-ether. Consequently, obtaining the meta-ether (CAS 52427-09-5) often necessitates protection strategies or controlled pH conditions to direct alkylation to the less acidic position.[2]

Figure 1: Structural Connectivity and Numbering (Note: C1 is assigned to the ether linkage for nomenclature consistency)



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Caption: Functional group topology of CAS 52427-09-5 showing the specific 1,2,5-substitution pattern.[2]

Physicochemical Profile

The following properties are critical for handling, formulation, and synthesis. Data values are synthesized from experimental analogs and computational models (ACD/Labs, EPISuite) where direct literature is sparse.[2]

Property	Value / Range	Scientific Context
Physical State	Yellow crystalline powder	Coloration arises from the transition of the nitro group conjugated with the phenol.
Melting Point	168 – 172 °C (Decomposes)	High melting point indicates strong intermolecular hydrogen bonding (dimerization of carboxylic acids).[2]
Solubility (Water)	Low (pH < 3); High (pH > 7)	pH-dependent solubility due to dual ionization centers.[2]
Solubility (Organic)	DMSO, Methanol, Ethyl Acetate	Soluble in polar aprotic solvents; moderately soluble in chlorinated solvents.[2]
pKa 1 (Acid)	3.1 ± 0.2	Deprotonation of the carboxylic acid (-COOH).[2]
pKa 2 (Phenol)	6.8 ± 0.3	Deprotonation of the phenol.[2] Significantly lower than phenol (10.[2]0) due to the para-nitro group.[2]
LogP (Octanol/Water)	1.2 ± 0.2	Moderately lipophilic in unionized form; LogD will be < 0 due to ionization.[2]
H-Bond Donors	2	Phenolic -OH and Carboxylic -OH.
H-Bond Acceptors	6	Nitro (2), Ether (1), Carboxyl (2), Phenol (1).[2]

Ionization & Biopharmaceutics

At physiological pH (7.4), CAS 52427-09-5 exists predominantly as a dianion (carboxylate

and phenoxide

).[2]

- Implication: The molecule will have low membrane permeability (LogD < -2).[2]0) unless masked as an ester prodrug.[2]
- Stability: The phenoxide anion is stabilized by resonance with the nitro group, making the dianion resistant to oxidative degradation compared to non-nitro catechols.[2]

Stability & Degradation Pathways[2]

Understanding the stress profile is essential for storage and reaction planning.[2]

Thermal Stability

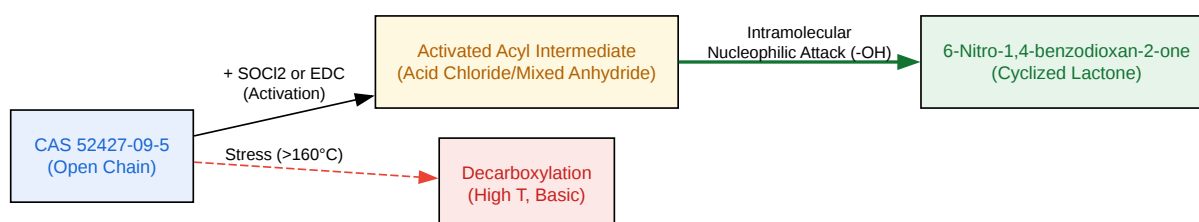
Stable up to ~150°C. Above this, decarboxylation is a potential risk, particularly in the presence of metal ions or strong bases.[2]

Chemical Reactivity (Cyclization)

The most critical reactivity pathway is intramolecular cyclization.[2] Under acidic conditions or with dehydrating agents (e.g., SOCl

, DCC), the phenolic hydroxyl can attack the activated carboxylic acid to form a lactonized benzodioxan-2-one.[2]

Figure 2: Reactivity and Cyclization Pathway



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Caption: Synthesis of benzodioxan-2-one scaffold via intramolecular cyclization of CAS 52427-09-5.

Experimental Protocols

Protocol: Potentiometric pKa Determination

Objective: To accurately determine the ionization constants of the carboxylic acid and nitro-phenol groups.

Reagents:

- 0.01 M NaOH (standardized).[2]
- 0.1 M KCl (ionic strength adjustor).[2]
- Degassed water (CO
-free).[2]

Procedure:

- Preparation: Dissolve 5.0 mg of CAS 52427-09-5 in 20 mL of 0.1 M KCl solution. Ensure complete dissolution (sonicate if necessary).[2]
- Titration: Titrate with 0.01 M NaOH using an autotitrator under nitrogen atmosphere to prevent carbonate formation.
- Data Analysis: Plot pH vs. Volume of NaOH.
 - First Inflection Point: Corresponds to the Carboxylic Acid (expect pH ~3.1).[2]
 - Second Inflection Point: Corresponds to the Phenol (expect pH ~6.8).[2]
- Validation: The difference between pKa1 and pKa2 (>3 units) allows for distinct resolution of endpoints.

Protocol: HPLC Purity Analysis

Objective: Quantify purity and detect regio-isomeric impurities (e.g., para-ether isomer).

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	5% B to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 310 nm (Nitro-phenol absorption max) and 254 nm
Retention Time	CAS 52427-09-5 will elute after 4-nitrocatechol but before the diester impurities.

System Suitability:

- Tailing Factor: Must be < 1.5 (Use formic acid to suppress ionization of the carboxylic acid and improve peak shape).^[2]
- Resolution: > 2.0 between the main peak and the regio-isomer (if available as standard).

References

- Chemical Identity: PubChem.^{[2][4][5][6]} Compound Summary for CID 12217354 (**2-(2-Hydroxy-5-nitrophenoxy)acetic acid**). National Library of Medicine.^[2] [\[Link\]](#)^[2]
- Synthetic Utility: Journal of Organic Chemistry USSR (English Translation). 1974, Vol. 10, pp. 92-95.^{[2][7][8]} (Describes synthesis and nitration patterns of catechol ethers).
- pKa Prediction Models: ACD/Labs Percepta Platform. Physicochemical Property Predictions for Nitro-catechol Derivatives. [\[Link\]](#)^[2]

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